![molecular formula C24H18N2O4S3 B281425 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide](/img/structure/B281425.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biological mechanisms and as a potential therapeutic agent for certain diseases.
作用機序
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide involves its ability to bind to specific proteins and enzymes. This binding can alter the activity of these molecules, leading to changes in cellular processes and ultimately affecting biological function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide depend on the specific proteins and enzymes it binds to. Some studies have shown that this compound can inhibit the activity of certain enzymes, while others have demonstrated its ability to modulate the activity of various proteins involved in cellular signaling pathways.
実験室実験の利点と制限
One of the main advantages of using N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide in lab experiments is its high selectivity for certain proteins and enzymes. This allows researchers to study specific biological mechanisms with a high degree of precision. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide. One area of interest is the development of new fluorescent probes based on this compound, which could be used to study a wider range of biological processes. Additionally, there is ongoing research into the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential uses in scientific research.
合成法
The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide involves several steps. The first step involves the synthesis of 1,3-benzothiazole-2-thiol, which is then reacted with 4-hydroxy-1-naphthaldehyde to form the intermediate product. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride to produce the final product.
科学的研究の応用
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide has been used in a variety of scientific research applications. One of the main uses of this compound is as a fluorescent probe for studying biological mechanisms. This compound has been shown to selectively bind to certain proteins and enzymes, allowing researchers to visualize and study their activity in living cells.
特性
分子式 |
C24H18N2O4S3 |
|---|---|
分子量 |
494.6 g/mol |
IUPAC名 |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C24H18N2O4S3/c1-30-15-10-12-16(13-11-15)33(28,29)26-20-14-22(23(27)18-7-3-2-6-17(18)20)32-24-25-19-8-4-5-9-21(19)31-24/h2-14,26-27H,1H3 |
InChIキー |
CIOFDASYRHJRTN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC5=CC=CC=C5S4 |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC5=CC=CC=C5S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




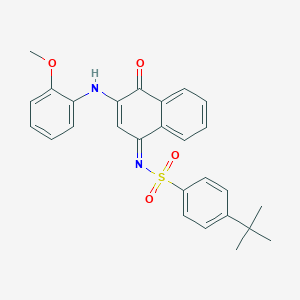

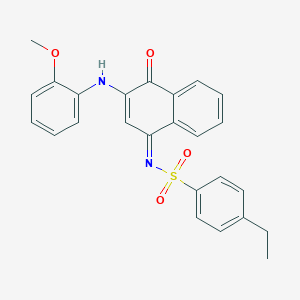
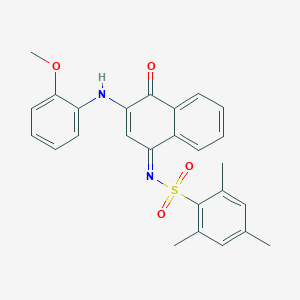
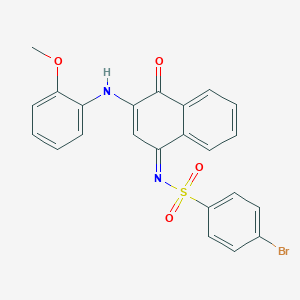
![4-chloro-N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281351.png)
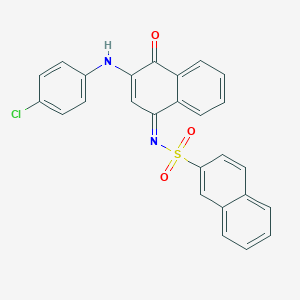
![4-tert-butyl-N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}benzenesulfonamide](/img/structure/B281356.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}-4-methoxybenzenesulfonamide](/img/structure/B281358.png)
![4-fluoro-N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B281361.png)
![4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281363.png)
![4-ethoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281365.png)
![4-methoxy-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281366.png)